molecular formula C37H38N4O5 B610184 PR-924 CAS No. 1416709-79-9

PR-924

Numéro de catalogue B610184
Numéro CAS: 1416709-79-9
Poids moléculaire: 618.73
Clé InChI: ADBUEVSHEJICCM-LZNHGOJSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PR-924 is a selective tripeptide epoxyketone immunoproteasome subunit LMP-7 inhibitor . It has an IC50 of 22 nM and is known to covalently modify proteasomal N-terminal threonine active sites . PR-924 inhibits growth and triggers apoptosis in multiple myeloma (MM) cells .


Synthesis Analysis

PR-924, like carfilzomib, contains a ketopoxide pharmacophore that covalently modifies proteasomal N-terminal threonine active sites .


Molecular Structure Analysis

The molecular formula of PR-924 is C37H38N4O5 . Its exact mass is 618.28 and its molecular weight is 618.730 .


Chemical Reactions Analysis

PR-924 has been found to inhibit the growth of multiple myeloma (MM) cell lines and primary patient MM cells . It triggers apoptosis in these cells and is associated with the activation of caspase-3, caspase-8, caspase-9, BID, and PARP .


Physical And Chemical Properties Analysis

PR-924 has a molecular formula of C37H38N4O5 and a molecular weight of 618.72 . It is recommended to be stored at -20°C for long term storage .

Applications De Recherche Scientifique

  • Inhibition of Multiple Myeloma Cell Growth : PR-924 is a selective inhibitor of the immunoproteasome subunit LMP-7, exhibiting significant inhibition of multiple myeloma cell growth both in vitro and in vivo. It triggers apoptosis in multiple myeloma cells by activating various apoptosis-related pathways and demonstrates effectiveness in human plasmacytoma xenografts. Importantly, PR-924 treatment has been shown to prolong survival in tumor-bearing mice without significant adverse effects (Singh et al., 2011).

  • Anti-Leukemic Activity and Resistance Mechanisms : PR-924 also shows potent anti-leukemic activity, including against bortezomib-resistant leukemia cells. It displays a specific inhibition of the β5i immunoproteasome subunit. Interestingly, the emergence of resistance to PR-924 in leukemia cells did not involve mutations in the gene encoding β5i, but rather in the gene for the constitutive β5 subunit, pointing to the complexity of resistance mechanisms in cancer treatment (Niewerth et al., 2014).

Propriétés

IUPAC Name

N-[(2R)-1-[[(2S)-3-(1H-indol-3-yl)-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-methyl-1H-indene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38N4O5/c1-22-27-14-8-7-13-25(27)18-29(22)35(44)39-23(2)34(43)41-32(19-26-20-38-30-16-10-9-15-28(26)30)36(45)40-31(33(42)37(3)21-46-37)17-24-11-5-4-6-12-24/h4-16,20,23,31-32,38H,17-19,21H2,1-3H3,(H,39,44)(H,40,45)(H,41,43)/t23-,31+,32+,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBUEVSHEJICCM-LZNHGOJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC2=CC=CC=C12)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)C6(CO6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(CC2=CC=CC=C12)C(=O)N[C@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)[C@]6(CO6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Tryptophanamide, N-((3-methyl-1H-inden-2-yl)carbonyl)-D-alanyl-N-((1S)-2-((2R)-2-methyl-2-oxiranyl)-2-oxo-1-(phenylmethyl)ethyl)-

CAS RN

1416709-79-9
Record name PR-924
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1416709799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PR-924
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI5ZER54A9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.